molecular formula C13H17NO2S B12613310 N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide CAS No. 918828-15-6

N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide

Cat. No.: B12613310
CAS No.: 918828-15-6
M. Wt: 251.35 g/mol
InChI Key: CCJXRPUIDILXTO-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide is a chemical compound known for its unique structure and properties It features a hydroxyphenyl group attached to a sulfanyl prop-2-enamide backbone, with diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide typically involves the reaction of 4-hydroxythiophenol with N,N-diethylacrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-enamide moiety.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, often with the double bond converted to a single bond.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can form covalent bonds with certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar hydroxyphenyl structure.

    Tolcapone: Another COMT inhibitor with structural similarities.

    N,N-Diethyl-3-[(4-methoxyphenyl)sulfanyl]prop-2-enamide: A closely related compound with a methoxy group instead of a hydroxy group.

Uniqueness

N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918828-15-6

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

N,N-diethyl-3-(4-hydroxyphenyl)sulfanylprop-2-enamide

InChI

InChI=1S/C13H17NO2S/c1-3-14(4-2)13(16)9-10-17-12-7-5-11(15)6-8-12/h5-10,15H,3-4H2,1-2H3

InChI Key

CCJXRPUIDILXTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=CSC1=CC=C(C=C1)O

Origin of Product

United States

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